Mifamurtide sodium hydrate is a synthetic derivative of muramyl dipeptide, primarily used as an immunostimulatory agent in the treatment of high-grade, resectable, non-metastatic osteosarcoma, particularly in children and young adults. It is marketed under the trade name Mepact. This compound acts by activating the immune system to enhance the destruction of cancer cells, thereby improving patient outcomes after surgical resection of tumors .
Mifamurtide is classified as an immunomodulator and specifically as a muramyl dipeptide analogue. Its structure mimics components found in the cell walls of Mycobacterium species, which are known to stimulate immune responses. The compound is administered via intravenous liposomal infusion, allowing for targeted delivery and enhanced bioavailability .
The synthesis of mifamurtide involves complex organic chemistry techniques. One prominent method utilizes N,N'-dicyclohexylcarbodiimide-assisted esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide. This is followed by a condensation reaction with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in triethylamine. An alternative method introduces alanine in a later step, utilizing similar reactants but differing in the order of synthesis .
Mifamurtide sodium hydrate has the molecular formula and features a complex structure that includes a phosphatidylethanolamine moiety. The presence of this phospholipid enhances its solubility and stability when formulated into liposomes for intravenous administration. The compound's structure allows it to interact effectively with immune cells, particularly monocytes and macrophages .
Mifamurtide undergoes several reactions once administered. Upon intravenous injection, it is phagocytosed by monocytes and macrophages, leading to the degradation of liposomal vesicles. This process releases the active muramyl tripeptide phosphatidylethanolamine into the cytosol, where it activates intracellular signaling pathways associated with immune responses. Specifically, it engages with nucleotide-binding oligomerization domain-containing protein 2 (NOD2), enhancing cytokine production such as tumor necrosis factor-alpha and interleukins .
Mifamurtide activates immune cells by mimicking a bacterial infection through its interaction with NOD2 receptors on monocytes and macrophages. This binding triggers a cascade of immune responses that include increased production of pro-inflammatory cytokines. The resultant immune activation leads to enhanced tumoricidal activity against osteosarcoma cells while sparing normal tissues . The exact mechanisms by which these activated immune cells exert their antitumor effects remain an area of ongoing research.
Mifamurtide sodium hydrate is presented as a white to off-white homogeneous cake or powder that is soluble in saline solutions for injection. Its predicted water solubility is approximately mg/mL, with a logP value indicating moderate lipophilicity (around ). The compound has multiple hydrogen bond donors (9) and acceptors (15), contributing to its interactions within biological systems .
Property | Value |
---|---|
Molecular Formula | |
Water Solubility | mg/mL |
LogP | |
Hydrogen Bond Donors | 9 |
Hydrogen Bond Acceptors | 15 |
Mifamurtide is primarily indicated for treating osteosarcoma following surgical intervention. Its role as an immunomodulator makes it a valuable adjunct therapy in oncology, particularly for enhancing the efficacy of chemotherapy regimens without significant interference with other anticancer agents . Ongoing studies continue to explore its potential applications in other malignancies and its synergistic effects when combined with various chemotherapeutics.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5